molecular formula C12H17N3O2 B7507135 N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Cat. No. B7507135
M. Wt: 235.28 g/mol
InChI Key: ROMWSKIDKAWNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CPOP, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. CPOP is a member of the pyridazine family of compounds and has been shown to exhibit unique biological properties that make it a promising candidate for use in various research fields.

Mechanism of Action

N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's mechanism of action is thought to be related to its ability to bind to the NMDA receptor. Specifically, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide binds to a site on the receptor that is distinct from the site targeted by the endogenous ligand glutamate. This binding results in the modulation of receptor activity, leading to changes in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects
N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to have antioxidant properties, reducing oxidative stress and inflammation in various cell types. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows for targeted modulation of receptor activity without affecting other receptor systems. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for research involving N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is the development of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide-based drugs for the treatment of various neurological and psychiatric disorders. Additionally, further investigation into the mechanisms underlying N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's anti-cancer properties may lead to the development of new cancer therapies. Finally, continued exploration of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide's antioxidant and anti-inflammatory effects may lead to the identification of new targets for the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with dimethylamine to produce the dimethylamino derivative. The final step involves cyclization of the dimethylamino derivative with 2,4-dinitrophenylhydrazine to yield N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

Scientific Research Applications

N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been found to bind to and modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. Additionally, N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been used in drug discovery efforts, serving as a lead compound for the development of new drugs targeting the NMDA receptor.

properties

IUPAC Name

N-cyclopentyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14(9-5-3-4-6-9)12(17)10-7-8-11(16)15(2)13-10/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWSKIDKAWNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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